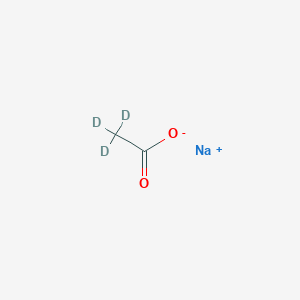

Sodium acetate-d3

説明

The Pivotal Role of Stable Isotope Tracers in Biochemical Pathway Elucidation

Stable isotope tracing is a powerful methodology for understanding the intricate wiring of metabolic pathways within cells and organisms. springernature.comresearcher.life This technique involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological system. nih.gov By tracking the journey of these labeled atoms as they are incorporated into various downstream metabolites, researchers can gain unparalleled insights into the dynamics of metabolic networks. springernature.comresearchgate.net This approach allows for the unambiguous tracking of individual atoms through complex and compartmentalized biochemical reactions. nih.govnih.gov

The analysis of labeling patterns in metabolites, whether at a steady-state or dynamically over time, provides critical qualitative and quantitative information. springernature.com It helps to determine the origin of metabolites, their relative rates of production, and how these processes are affected by genetic alterations or other perturbations. springernature.comresearcher.liferesearchgate.net Advances in analytical technologies, particularly high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have made the large-scale analysis of these isotopic labeling patterns increasingly accessible, revolutionizing metabolomics-based research. springernature.comnih.govnih.gov Unlike methods that only measure static metabolite levels, stable isotope tracing provides a dynamic view of metabolic flux—the rate at which metabolites are processed through a pathway. creative-proteomics.com This capability is crucial for deciphering systems biochemistry and understanding the metabolic reprogramming that occurs in various diseases, including cancer, diabetes, and obesity. nih.govnih.gov

Significance of Acetate (B1210297) as a Central Metabolite in Biological Systems

Acetate is a key biomolecule that sits (B43327) at the nexus of metabolism, serving as a fundamental building block and energy source. nih.govnih.gov It is the precursor for acetyl-coenzyme A (acetyl-CoA), a central hub in carbon metabolism that participates in a vast array of biochemical processes. nih.govfrontiersin.org Acetyl-CoA is critical for the tricarboxylic acid (TCA) cycle for energy production, the synthesis of fatty acids and lipids, and the acetylation of proteins and other molecules, which is a vital post-translational modification regulating cellular function. nih.govnih.govwustl.edu

The sources of acetate in biological systems are varied. It can be generated endogenously from the breakdown of glucose via pyruvate (B1213749) or through the hydrolysis of acetyl-CoA. wustl.eduunirioja.es Additionally, a significant source of exogenous acetate comes from the fermentation of dietary fibers by the gut microbiota. nih.gov Once produced or absorbed, acetate is activated to acetyl-CoA by acyl-CoA short-chain synthetase (ACSS) enzymes, which are found in different cellular compartments, including the cytoplasm, nucleus, and mitochondria. nih.govfrontiersin.org This compartmentalization allows acetate to contribute to distinct acetyl-CoA pools that fuel diverse functions, from energy generation in the mitochondria to epigenetic regulation via histone acetylation in the nucleus. nih.gov The ability of cells and tissues to produce and utilize acetate represents a critical adaptive response to varying nutritional states and metabolic demands. nih.gov

Advantages of Deuterium Labeling in Sodium Acetate-d3 for Unraveling Metabolic Fluxes

The use of sodium acetate with its methyl group labeled with deuterium (this compound, or [2-²H₃]-acetate) offers distinct advantages for tracing metabolic fluxes. acs.orgnih.gov Deuterium (²H) is a non-radioactive, stable isotope of hydrogen, making it safe for use in a wide range of experimental systems, including in vivo studies in animals and humans. nih.govnih.gov Deuterium metabolic imaging (DMI) is an emerging magnetic resonance (MR)-based technique that can non-invasively map the metabolism of deuterated substrates in three dimensions. acs.orgcam.ac.uk

When this compound is introduced into a system, the deuterium-labeled acetyl-CoA enters central metabolic pathways, primarily the TCA cycle. nih.gov The deuterium label is then transferred to downstream metabolites, such as glutamate (B1630785) and glutamine. acs.orgnih.gov By monitoring the appearance and distribution of the deuterium label in these products over time, researchers can quantify the flux through these critical pathways. nih.govnih.gov

One of the key advantages of deuterium is that its presence can be detected with high sensitivity by NMR and MS. While the substitution of protons with heavier deuterons can potentially lead to kinetic isotope effects (KIEs), where metabolic rates are slightly reduced, studies have shown this effect to be relatively small (4-6%) for deuterated acetate and its metabolic products. acs.org Furthermore, the pattern of deuterium loss can itself be informative. For example, during a full turn of the TCA cycle, all deuterium from [2-²H₃]-acetate is predicted to be lost, providing a clear endpoint for tracking. acs.org This makes this compound a particularly suitable tracer for investigating TCA cycle metabolism and related processes like fatty acid oxidation in various tissues, such as the liver and brain. nih.govnih.gov

Research Findings on Deuterium Labeling from this compound

The table below summarizes key findings from a study investigating the metabolic fate of deuterium from [2-²H₃]-acetate in rat brain tissue. It highlights the percentage of label loss in major downstream metabolites, which is crucial for the accurate quantification of metabolic fluxes.

| Metabolite | Position of Deuterium Label | Predicted ²H Label Loss (%) | Measured ²H Label Loss (%) acs.org |

| Glutamate | C4 | 14.3% | 14.4 ± 3.4% |

| Glutamine | C4 | 14.3% | 13.6 ± 2.2% |

This table is interactive. You can sort and filter the data.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192490 | |

| Record name | Sodium hydrogen di(2H3)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39230-37-0 | |

| Record name | Sodium hydrogen di(2H3)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039230370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen di(2H3)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen di[2H3]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Frameworks for Isotope Tracing with Sodium Acetate D3

In Vivo Metabolic Flux Analysis Paradigms

Sodium acetate-d3, a deuterated isotopologue of sodium acetate (B1210297), serves as a powerful tracer for in vivo metabolic flux analysis. Its deuterium-labeled methyl group allows for the tracking of acetate's metabolic fate through various biochemical pathways, providing insights into cellular energy metabolism.

Design of Animal Model Studies Incorporating this compound

Animal model studies are crucial for understanding metabolic processes in a physiological context. When using this compound, these studies are designed to trace the flux of the deuterated acetyl group as it is incorporated into various metabolites. For instance, in studies of liver metabolism, rodent models are often used to investigate the tricarboxylic acid (TCA) cycle. nih.govnih.gov After administration of this compound, the deuterium (B1214612) label can be tracked as it appears in downstream metabolites like glutamate (B1630785) and glutamine. nih.govnih.govresearchgate.net This allows researchers to assess the rate of acetate breakdown and TCA cycle activity. nih.gov

In a typical study design, animals might be divided into control and experimental groups, such as lean versus diet-induced fatty liver models, to compare metabolic differences. nih.govnih.gov The deuterated tracer is administered, and metabolic changes are monitored over time using non-invasive imaging techniques. nih.gov This approach has been used to reveal differences in acetate uptake and oxidation in various tissues, including the brain and in tumor models. mdpi.com

Delivery and Administration Protocols for Deuterated Acetate Tracers

The delivery of deuterated acetate tracers in animal studies requires careful consideration to ensure physiological relevance and adequate signal for detection. Intravenous infusion is a common method for administering this compound, as it allows for controlled delivery and stable blood concentrations of the tracer. yale.edu Another frequently used method is intraperitoneal infusion. nih.govresearchgate.net

The choice of administration protocol can influence the metabolic pathways being studied. For example, a bolus injection followed by continuous infusion can help achieve a steady-state concentration of the tracer, which is important for quantifying metabolic fluxes. yale.edu The specific protocol, including the amount and rate of infusion, is optimized to ensure that the administered acetate does not significantly alter the natural metabolic state while providing a strong enough signal for detection by imaging techniques. researchgate.net

Deuterium Metabolic Imaging (DMI) Applications

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance-based technique that allows for the three-dimensional mapping of metabolism in vivo. yale.edu By administering a deuterium-labeled substrate like this compound, DMI can track its conversion into various metabolic products over time. yale.edu This provides a dynamic view of metabolic pathways, such as the TCA cycle. yale.edu

A key advantage of DMI is its ability to visualize and quantify metabolic reprogramming in diseases like cancer. frontiersin.org For instance, it can be used to monitor the conversion of deuterated glucose to lactate (B86563), a hallmark of many tumors. frontiersin.orgismrm.org When using this compound, DMI can track the flow of deuterium into metabolites like glutamate and glutamine, offering insights into mitochondrial metabolism. nih.govnih.govresearchgate.net

Principles of Magnetic Resonance Spectroscopy (MRS) for In Vivo Deuterium Detection

Magnetic Resonance Spectroscopy (MRS) is the foundational technique behind DMI. nih.gov It provides a non-invasive window into the biochemical composition of tissues. nih.gov MRS works by detecting the signals from atomic nuclei with non-zero spin, such as deuterium (²H). nih.gov When placed in a strong magnetic field, these nuclei absorb and re-emit radiofrequency energy at specific frequencies, which are characteristic of the molecule they are in. nih.gov This creates a spectrum with peaks corresponding to different metabolites. nih.gov

For in vivo deuterium detection, a deuterium-labeled compound like this compound is administered. mdpi.com The deuterium nuclei in the tracer and its downstream metabolites will have unique resonant frequencies, allowing them to be distinguished in the resulting spectrum. nih.gov The area under each peak in the spectrum is proportional to the concentration of the corresponding metabolite, enabling quantification. nih.gov Due to the low natural abundance of deuterium, there is minimal background signal, which simplifies the detection of the labeled compounds. frontiersin.org

Quantitative Analysis of Substrate Fluxes via DMI

DMI allows for the quantitative analysis of substrate fluxes, providing absolute rates of metabolic pathways. yale.edu This is achieved by dynamically tracking the incorporation of the deuterium label from a substrate like this compound into its metabolic products over time. yale.edu

In a typical DMI study, spectra are acquired at multiple time points following the administration of the deuterated tracer. nih.gov By fitting the spectral data, the concentration of the labeled substrate and its products can be determined at each time point. yale.edu This kinetic data can then be used to calculate the flux, or rate of conversion, through specific metabolic pathways. For example, by monitoring the rate of appearance of deuterated glutamate/glutamine from deuterated acetate, the flux through the TCA cycle can be quantified. nih.govnih.gov This quantitative information is invaluable for understanding how metabolism is altered in different physiological and pathological states. nih.gov

A study on rat livers demonstrated the use of DMI with this compound to track substrate flux through the TCA cycle. The area under the curve (AUC) for acetate uptake and the resulting glutamate/glutamine (Glx) peak were measured over 130 minutes. researchgate.net

| Animal Group | Acetate AUC (mMmin⁻¹) | Glx AUC (mMmin⁻¹) |

|---|---|---|

| Fatty Liver (FL) | 717.9 ± 131.1 | 113.6 ± 23.8 |

| Lean | 605.1 ± 119.9 | 136.7 ± 41.7 |

Hyperpolarized Nuclear Magnetic Resonance (NMR) with this compound

Hyperpolarized Nuclear Magnetic Resonance (NMR) is a technique that dramatically increases the signal of certain molecules, enabling real-time metabolic imaging with high sensitivity. This is achieved through a process called dissolution dynamic nuclear polarization (d-DNP), where a sample is polarized at very low temperatures and then rapidly dissolved and transferred for NMR or MRI analysis. researchgate.net

When applied to this compound, hyperpolarization can significantly enhance the NMR signal from the labeled carbon-13 (¹³C) nuclei, which are often used in conjunction with deuterium labeling. core.ac.uk This allows for the tracking of the hyperpolarized acetate as it is metabolized in the body, providing a snapshot of metabolic activity. The use of deuterated molecules like this compound can lead to longer relaxation times for the hyperpolarized ¹³C signal, which is beneficial for tracking metabolic processes over a longer duration. core.ac.uk Hyperpolarized ¹³C-acetate MRI has been successfully used in animal models to study metabolism. sigmaaldrich.com

Dissolution Dynamic Nuclear Polarization (D-DNP) for Enhanced Signal

Dissolution Dynamic Nuclear Polarization (D-DNP) is a technique used to dramatically increase the signal in nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcore.ac.uk This method involves polarizing the nuclear spins of a sample at very low temperatures (around 1.2 K) and in a high magnetic field. core.ac.ukcore.ac.uk The sample, containing the molecule of interest like this compound and a paramagnetic polarizing agent, is then rapidly dissolved with a hot solvent and transferred to an NMR spectrometer for analysis. researchgate.netcore.ac.uk This process can enhance the NMR signal by several orders of magnitude, surmounting the inherent low sensitivity of NMR. researchgate.netacs.org

The use of deuterated molecules like this compound in D-DNP experiments can be advantageous. Deuteration can extend the longitudinal relaxation times (T1) of neighboring ¹³C nuclei, which is beneficial for preserving the hyperpolarized state during and after the transfer to the NMR system. core.ac.ukcore.ac.uk For instance, in studies using doubly labeled [1,2-¹³C₂]acetate-d₃, the extended T1 lifetimes allow for longer observation of metabolic processes. core.ac.uk

Research has demonstrated the successful hyperpolarization of sodium acetate isotopomers. For example, using the trityl OX063 radical as a polarizing agent at 3.35 T and 1.4 K, different isotopic forms of acetate have been studied to compare their polarization levels and relaxation times. nih.gov The efficiency of polarization can be influenced by the isotopic labeling pattern. nih.gov

In Vivo and In Vitro Hyperpolarized ¹³C and ²H NMR Applications

Hyperpolarized this compound is utilized in both in vivo and in vitro NMR studies to monitor metabolic fluxes in real-time. researcher.lifescispace.com The enhanced signal from D-DNP allows for the detection of metabolic products derived from acetate, even at low physiological concentrations.

In vitro, hyperpolarized [1,2-¹³C₂]acetate-d₃ has been used to observe metabolic processes in cell cultures. core.ac.uk The high-resolution spectra obtained allow for the clear identification of downstream metabolites. For example, hyperpolarized [1-¹³C] sodium pyruvate (B1213749) has been used to observe its conversion into lactate and alanine (B10760859) in macrophage cells. core.ac.uk

In vivo applications have demonstrated the feasibility of using hyperpolarized tracers to study metabolism in living organisms. nih.gov For instance, studies in murine models have successfully used hyperpolarized ¹³C-labeled substrates to obtain high-resolution metabolic spectra, even at low magnetic fields. nih.gov The improved spectral resolution at lower fields can be advantageous for resolving spin-spin couplings, providing more detailed metabolic information. nih.gov

In Vitro Cellular Metabolism Studies

Mammalian Cell Culture Models for this compound Tracing

Sodium acetate is a key nutrient that supports various cellular processes in mammalian cells, including lipogenesis and protein acetylation through its conversion to acetyl-CoA. nih.govfrontiersin.org The use of this compound in mammalian cell culture allows researchers to trace the metabolic fate of the acetate molecule.

Studies have shown that supplementing cell culture media with sodium acetate can impact cellular metabolism and productivity. For example, in HEK293 cells, the addition of sodium acetate has been shown to increase the production of a recombinant protein. nih.govfrontiersin.org By using labeled acetate, researchers can track its incorporation into different cellular components.

In the context of cancer research, acetate metabolism is of significant interest. For instance, in T cells under glucose restriction, exogenous acetate can be utilized to promote effector functions by enhancing histone acetylation. nih.gov Isotope tracing with labeled acetate can quantify its incorporation into histones. nih.gov Furthermore, mammalian cells themselves can produce acetate from pyruvate, a process that becomes more significant during high rates of glucose metabolism. nih.gov

The physical environment of cell culture can also be a factor. Three-dimensional (3D) cell culture models are increasingly used as they can better mimic the in vivo environment. mdpi.com These models can be used in conjunction with isotope tracers like this compound to study metabolism in a more physiologically relevant context.

Microbial Systems for Deuterated Acetate Metabolism Studies

The ability to utilize acetate as a carbon source is widespread among various microorganisms. mdpi.com this compound is a valuable tool for investigating the metabolic pathways of acetate in these microbial systems. ru.nlunimib.it

In many bacteria, acetate is converted to acetyl-CoA, which then enters central metabolic pathways like the tricarboxylic acid (TCA) cycle or the glyoxylate (B1226380) cycle. mdpi.compnas.org The glyoxylate cycle is particularly important for growth on two-carbon compounds like acetate as it bypasses the decarboxylation steps of the TCA cycle. pnas.org

The hydrogen isotopic composition (²H/¹H ratio) of microbial lipids has been shown to be correlated with the organism's metabolism. pnas.orgfrontiersin.org Heterotrophic microbes grown on acetate tend to produce lipids that are enriched in deuterium. frontiersin.org This phenomenon can be exploited by using this compound to study lipid biosynthesis and central carbon metabolism. For example, studies with E. coli have used deuterated substrates to probe the interplay between NADPH metabolism and lipid synthesis. pnas.org

Furthermore, combining tracers like ¹³C- and ²H-labeled substrates can provide a more comprehensive picture of metabolic fluxes. This approach, sometimes termed D-fluxomics, has been used to unravel complex metabolic networks in bacteria like Pseudomonas putida. unimib.it

Computational Approaches and Modeling for Fluxomics

Isotopic Metabolic Flux Analysis (MFA)

Isotopic Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov When combined with isotope tracing experiments using substrates like this compound, MFA can provide detailed insights into cellular metabolism. ru.nlbiorxiv.org

The core principle of MFA is to track the distribution of isotopes from a labeled substrate into various intracellular metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using techniques like mass spectrometry or NMR, and applying a stoichiometric model of the metabolic network, the intracellular fluxes can be calculated. biorxiv.org

MFA has been applied to a wide range of biological systems, from microbial cultures to mammalian cells. nih.govunimib.it For instance, in mammalian cell culture, MFA has been used to understand the metabolic effects of adding sodium acetate to the culture medium of HEK293 cells. nih.gov In microbial systems, isotopically non-stationary MFA (INST-MFA) with this compound has been employed to study the metabolism of anammox bacteria. ru.nlbiorxiv.org

A recent development is Compound-Lipid Metabolic Flux Analysis (CL-MFA), which specifically focuses on quantifying fluxes throughout the lipidome. This approach uses stable isotope tracing and high-resolution mass spectrometry to measure fatty acid synthesis, elongation, and other lipid-related reactions. biorxiv.org

Dynamic 13C-Metabolic Flux Analysis (DMFA) for Non-Steady State Systems

Metabolic flux analysis (MFA) is a powerful method for the quantitative study of metabolism. nih.gov While traditional MFA often relies on the assumption of a metabolic and isotopic steady state, many biological systems are inherently dynamic, with fluxes and metabolite concentrations changing over time. creative-proteomics.comfrontiersin.org Dynamic 13C-Metabolic Flux Analysis (DMFA), also known as non-stationary ¹³C-MFA, is a methodological framework designed to quantify metabolic fluxes in these non-steady state conditions. creative-proteomics.comnih.gov This is particularly relevant for studying dynamic processes like fed-batch fermentations or the metabolic response of cells to stimuli. creative-proteomics.comnih.gov

Unlike steady-state MFA, which captures a single snapshot of pathway activities, DMFA provides a time-resolved view of metabolic reorganizations. creative-proteomics.com The core advantage of DMFA is its ability to directly use time-series data of metabolite concentrations and isotopic labeling patterns to estimate dynamic flux profiles. creative-proteomics.comnih.gov This approach avoids the need for data smoothing or averaging of rates, providing a more accurate representation of the system's behavior. nih.govresearchgate.net

The DMFA workflow involves introducing a ¹³C-labeled tracer, such as a deuterated compound that is metabolized to a ¹³C-labeled intermediate, and then measuring the time-course evolution of labeling patterns in intracellular metabolites using techniques like mass spectrometry. creative-proteomics.comresearchgate.net The system is described by a series of ordinary differential equations (ODEs) that account for the changing concentrations and isotopic enrichments. nih.gov By solving these equations and fitting the model to the experimental time-series data, it is possible to determine the rates of metabolic reactions as a function of time. creative-proteomics.comfrontiersin.org This method has been successfully applied to capture the dynamic reorganization of glucose metabolism in adipocytes in response to insulin. creative-proteomics.com

Key features of DMFA include:

Direct use of time-series data: It directly incorporates temporal measurements of metabolite concentrations. nih.gov

No steady-state assumption: It is applicable to systems where fluxes and concentrations are changing. creative-proteomics.com

Automated identification of metabolic phases: Advanced algorithms can automatically identify distinct metabolic stages from the data, rather than relying on manual selection. nih.gov

Software and Tools for Flux Calculation and Data Interpretation

The analysis of data from isotope tracing experiments, including those using this compound, requires specialized software to process complex datasets and calculate metabolic fluxes. researchgate.netwaters.com These tools perform tasks ranging from data conversion and peak integration to flux modeling and visualization. waters.comlcms.cz A variety of software packages, both open-source and commercial, are available to support these analyses. acs.orgucdavis.edu

Several tools are designed for isotopically non-stationary MFA (INST-MFA), which is essential for dynamic analyses. acs.orgnih.gov

INCA (Isotopomer Network Compartmental Analysis): A widely used, MATLAB-based software package capable of performing both stationary and non-stationary MFA. ucdavis.edu

13CFLUX2: Another comprehensive tool for flux analysis that supports non-stationary experiments. acs.org

FreeFlux: An open-source Python package designed for time-efficient, isotopically non-stationary metabolic flux analysis. acs.org It provides a set of interfaces that allow for easy integration into other programming pipelines. acs.org

OpenMebius: This is open-source software that can automatically generate metabolic models for simulating isotopic labeling enrichment from user-defined worksheets, demonstrating applicability for INST-¹³C-MFA. nih.gov

Other software tools focus on specific parts of the flux analysis workflow, from initial data processing to visualization.

ElMaven and PollyPhi: These tools work in conjunction, where ElMaven handles peak detection, integration, and annotation from mass spectrometry data, and PollyPhi is used for the analysis and visualization of the isotopic labeling results. waters.com

Agilent MassHunter VistaFlux: This is a comprehensive qualitative flux analysis solution that supports common heavy isotopes like ¹³C, ¹⁵N, and ²H. lcms.cz It excels at extracting isotopologue data and mapping the results onto biochemical pathways with clear visualizations, including animated movies for time-course studies. lcms.cz

The selection of a specific software tool often depends on the experimental design (steady-state vs. non-steady-state), the analytical platform used (MS or NMR), and the computational environment preferred by the researcher. nih.govoup.com

Interactive Table: Comparison of Metabolic Flux Analysis Software

| Software | Key Feature | Analysis Type | Availability |

|---|---|---|---|

| INCA | MATLAB-based, comprehensive modeling | Stationary & Non-Stationary | Closed-source ucdavis.edu |

| 13CFLUX2 | High-performance flux calculation | Stationary & Non-Stationary | Closed-source acs.org |

| FreeFlux | Time-efficient, Python package | Non-Stationary | Open-source acs.org |

| OpenMebius | Auto-generates metabolic models | Non-Stationary | Open-source nih.gov |

| VistaFlux | Qualitative analysis & visualization | Stationary & Time-course | Commercial (Agilent) lcms.cz |

| PollyPhi | Analysis and visualization of isotope data | General Flux Analysis | Commercial (Waters) waters.com |

Integration of Circulating Metabolite Fluxes with Organ-Specific Metabolism

Isotope tracers like this compound are instrumental in bridging the gap between systemic and organ-specific metabolism. By tracking the fate of labeled acetate in the circulation and its incorporation into metabolites within various tissues, researchers can unravel the complex metabolic interplay between different organs. nih.govresearchgate.net This approach provides insights into how metabolites produced in one organ are transported through the blood and utilized by another, which is crucial for understanding metabolic homeostasis and the pathophysiology of diseases like non-alcoholic fatty liver disease (NAFLD) and cancer. nih.govresearchgate.net

The use of deuterated acetate (acetate-d3) allows for the tracing of acetate's contribution to key metabolic pathways. nih.gov Once administered, acetate enters the circulation and is taken up by tissues, most notably the liver. researchgate.net In the liver, it is converted to acetyl-CoA, a central metabolic hub. The deuterium label can then be tracked as it is incorporated into other molecules through pathways like the tricarboxylic acid (TCA) cycle. researchgate.net For instance, studies have used this compound with deuterium metabolic imaging (DMI) to monitor the breakdown of acetate via the TCA cycle in the liver, providing estimates of cycle flux. researchgate.net

This methodology is powerful for a number of reasons:

Non-invasive assessment: Techniques like magnetic resonance spectroscopy (MRS) combined with isotope tracers enable the non-invasive, real-time monitoring of metabolic activity within a specific organ. researchgate.net

Whole-body perspective: It allows for the study of how circulating substrates link the metabolic activities of different organs. For example, acetate produced by the gut microbiome can influence metabolic processes in the liver and even the brain. nih.gov

Understanding compartmentalization: It helps to elucidate the compartmental distribution of metabolites and fluxes within and between cells and organs, which cannot be achieved by analyzing whole-organ extracts alone. nih.gov

Research has shown that circulating acetate is oxidized to CO2 or used for lipid synthesis and acetylation reactions. nih.gov By administering acetate-d3, scientists can trace its contribution to processes like histone acetylation in different organs, revealing the dynamic nature of these regulatory responses. nih.gov This integrated approach is essential for building a complete picture of an organism's metabolism, connecting systemic nutrient availability to specific cellular and organ functions. nih.govnih.gov

Advanced Analytical Techniques for Sodium Acetate D3 and Its Metabolites

Mass Spectrometry (MS)-Based Metabolomics

Mass spectrometry-based metabolomics is a powerful approach for the comprehensive analysis of small molecules in biological systems. nih.gov It offers high sensitivity and selectivity, making it ideal for tracking the metabolic fate of isotopically labeled compounds like Sodium acetate-d3.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern metabolomics, enabling the separation, detection, and quantification of a wide array of metabolites. nih.govnih.gov This technique is particularly well-suited for analyzing polar compounds like acetate (B1210297) and its derivatives.

Targeted analysis focuses on the specific measurement of known deuterated metabolites. This approach utilizes the unique mass-to-charge ratio (m/z) of the labeled compounds to selectively monitor their presence and abundance. For instance, in studies involving deuterated vitamin D3 metabolites, LC-MS/MS methods are developed to precisely quantify the labeled compounds in biological samples like serum. researchgate.netresearchgate.net This targeted approach offers high sensitivity and specificity, allowing for the accurate determination of metabolite concentrations even at low levels. The use of a deuterated internal standard, such as this compound, can further enhance the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. isotope.com

| Analytical Method | Target Analyte | Key Features |

| LC-MS/MS | Deuterated Vitamin D3 Metabolites | High sensitivity and specificity for known labeled compounds. researchgate.netresearchgate.net |

| GC-MS | Isotopic enrichment of plasma acetate | Monitors specific ions to determine the degree of isotopic labeling. nih.gov |

Untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample, without pre-selecting specific analytes. nih.gov When combined with deuterium (B1214612) labeling from precursors like this compound, this approach can reveal novel metabolic pathways and unexpected transformations of the labeled substrate. nih.gov By searching for mass spectral features that exhibit the characteristic isotopic pattern of deuterium, researchers can identify previously unknown metabolites derived from the administered tracer. nih.gov Software tools have been developed to aid in the automated detection and analysis of these isotopic patterns in complex LC-MS datasets. nih.gov

| Approach | Goal | Enabling Technology |

| Untargeted Metabolomics | Global profiling of all detectable metabolites. nih.gov | High-resolution mass spectrometry (HRMS) to detect a wide range of compounds. nih.gov |

| Isotope Pattern Recognition | Identification of metabolites derived from a labeled tracer. | Specialized software to detect characteristic isotopic signatures. nih.gov |

Detection and Quantification of Isotopic Enrichment via MS

A primary goal of stable isotope tracing studies is to determine the degree of isotopic enrichment in various metabolites. Mass spectrometry is the principal technique for this purpose. By analyzing the relative intensities of the mass isotopologues (molecules of the same compound that differ in their isotopic composition), the percentage of the metabolite pool that has incorporated the deuterium label can be calculated. nih.gov For example, in gas chromatography-mass spectrometry (GC-MS) analysis of acetate, the peak areas of ions with m/z 60 (unlabeled acetate) and 61 (¹³C-labeled acetate) are monitored to determine isotopic enrichment. nih.gov A similar principle applies to deuterated compounds, where the mass shift corresponds to the number of deuterium atoms incorporated. sigmaaldrich.com

Challenges Related to Sodium Adduct Formation in LC-MS Analysis

A common challenge in the LC-MS analysis of many compounds, including those related to acetate, is the formation of sodium adducts. nih.gov In electrospray ionization (ESI), molecules can associate with sodium ions present in the mobile phase or from the sample matrix, resulting in the detection of [M+Na]+ ions. waters.com This can complicate data interpretation by splitting the analyte signal between the protonated molecule [M+H]+ and the sodium adduct, and can sometimes suppress the desired signal. chromforum.org The presence of sodium acetate in the system can exacerbate this issue, leading to the formation of sodium acetate cluster ions, which can interfere with the detection of co-eluting analytes. nih.gov Strategies to mitigate this include using acetonitrile (B52724) instead of methanol (B129727) in the mobile phase and adding a small amount of ammonium (B1175870) acetate to the mobile phase to promote the formation of ammonium adducts instead. waters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stable isotope tracing studies. springernature.comresearchgate.net Unlike MS, which detects the mass of the entire molecule, NMR can provide information about the specific location of the isotopic label within the molecule. This is particularly valuable for elucidating metabolic pathways and understanding the intramolecular rearrangement of atoms.

The presence of deuterium in a molecule, such as in metabolites derived from this compound, can be detected by ²H NMR spectroscopy. nih.gov Deuteration of the methyl group of acetate can also influence the ¹³C NMR spectrum. nih.gov While ¹³C NMR is more commonly used for metabolic tracing due to the greater chemical shift dispersion of ¹³C, the low natural abundance of deuterium (0.01%) means that there is minimal background signal in ²H NMR, making it highly sensitive for detecting labeled compounds. nih.gov NMR-based stable isotope-resolved metabolomics (SIRM) provides a robust workflow for tracking metabolic pathways in a variety of biological systems. springernature.comresearchgate.net

| Technique | Information Provided | Advantages for Isotope Tracing |

| ²H NMR Spectroscopy | Direct detection of deuterium-labeled compounds. nih.gov | Low natural abundance of ²H results in minimal background signal. nih.gov |

| ¹³C NMR Spectroscopy | Positional information of the isotopic label within a molecule. nih.gov | Provides detailed insights into metabolic pathways and atomic rearrangements. springernature.comresearchgate.net |

Advanced Spectroscopic Characterization (e.g., Raman Spectroscopy)

Raman spectroscopy provides valuable insights into the vibrational modes of molecules and their interactions with the surrounding environment. By analyzing the Raman spectrum of this compound in solution, it is possible to characterize the effects of deuteration on its vibrational properties and to study its interactions with solvent molecules.

A comparative study of sodium acetate (NaCH3CO2) and this compound (NaCD3CO2) in both water (H2O) and heavy water (D2O) has provided detailed assignments of their fundamental vibrational modes. nih.gov The substitution of hydrogen with deuterium in the methyl group leads to significant shifts in the vibrational frequencies, a phenomenon known as the vibrational isotope effect. This effect is particularly pronounced for the modes involving the motion of the methyl group protons.

For instance, the symmetric and asymmetric stretching modes of the C-H bonds in the methyl group of acetate appear at higher frequencies than the corresponding C-D stretching modes in acetate-d3. Similarly, the bending and rocking modes of the methyl group are also shifted to lower frequencies upon deuteration. These shifts can be predicted and confirmed using theoretical calculations, such as Density Functional Theory (DFT), which aids in the accurate assignment of the observed Raman bands. nih.gov

Raman spectroscopy can also be used to probe the interactions between the acetate ion and water molecules. The vibrational modes of the carboxylate group (COO-) are sensitive to hydrogen bonding with the solvent. Changes in the position and width of the symmetric and asymmetric COO- stretching bands can provide information about the strength and nature of these interactions. Furthermore, the effect of the dissolved acetate on the O-H stretching band of water can be analyzed to understand how the solute perturbs the hydrogen-bonding network of the solvent.

Table 4: Comparison of Key Vibrational Modes for Acetate and Acetate-d3 in Aqueous Solution

| Vibrational Mode | Approximate Wavenumber (cm-1) for CH3CO2- | Approximate Wavenumber (cm-1) for CD3CO2- | Description |

|---|---|---|---|

| νs(COO) | 1414 | 1408 | Symmetric stretching of the carboxylate group. nih.gov |

| νas(COO) | 1556 | 1547 | Asymmetric stretching of the carboxylate group. nih.gov |

| δs(CH3/CD3) | ~1350 | ~1017 | Symmetric deformation (bending) of the methyl group. |

| ρ(CH3/CD3) | ~1020 | ~800 | Rocking motion of the methyl group. |

Sample Preparation and Extraction Methods for Metabolome Analysis

Accurate metabolome analysis relies on proper sample preparation to ensure that the measured metabolite levels reflect the true biological state at the time of sampling. This is particularly crucial for tracer studies with deuterated acetate, where the goal is to precisely quantify the incorporation of the deuterium label into various metabolites. The sample preparation workflow typically involves several key steps: quenching, extraction, and sample clean-up.

Quenching: The first and most critical step is to rapidly halt all enzymatic activity to prevent any changes in metabolite concentrations after the sample is collected. This process is known as quenching. For cell cultures, a common method is to rapidly cool the cells using a cold quenching solution, such as cold methanol or a cold saline solution. mdpi.comresearchgate.net Liquid nitrogen is also frequently used to flash-freeze the biological sample, effectively stopping all metabolic processes instantaneously. nih.gov The choice of quenching method depends on the biological system and the specific metabolites of interest. It is essential that the quenching process itself does not cause cell lysis or leakage of intracellular metabolites. researchgate.net

Extraction: Following quenching, the metabolites need to be extracted from the biological matrix (e.g., cells, tissues, biofluids). The choice of extraction solvent is critical for achieving a comprehensive and unbiased extraction of a wide range of metabolites. A mixture of polar and non-polar solvents is often used to extract both hydrophilic and lipophilic compounds. Common extraction solvents include methanol, acetonitrile, and chloroform (B151607), often in combination with water. mdpi.comnih.gov For example, a frequently used method is a two-phase extraction with a mixture of methanol, chloroform, and water, which separates the polar and non-polar metabolites into two distinct phases. The temperature during extraction is also an important parameter, with cold extraction often preferred to minimize degradation of labile metabolites. nih.gov

Sample Clean-up and Preparation for Analysis: After extraction, the samples may require further processing to remove interfering substances such as proteins and salts, which can affect the performance of the analytical instruments. This can be achieved through techniques like centrifugation to pellet proteins and debris, or solid-phase extraction (SPE) for more targeted clean-up. nih.gov The final extract is then typically dried down and reconstituted in a suitable solvent for analysis by NMR or mass spectrometry. For NMR analysis, the sample is often reconstituted in a deuterated solvent to minimize solvent signals in the spectrum.

The entire sample preparation process should be optimized and validated to ensure high reproducibility and recovery of the metabolites of interest. The use of internal standards, including isotopically labeled compounds, is highly recommended to correct for any variability introduced during sample preparation and analysis.

Table 5: Overview of Sample Preparation Steps for Metabolome Analysis

| Step | Purpose | Common Methods | Key Considerations |

|---|---|---|---|

| Quenching | Rapidly halt metabolic activity. | Cold methanol, cold saline, liquid nitrogen. mdpi.comresearchgate.netnih.gov | Must be fast and prevent metabolite leakage. researchgate.net |

| Extraction | Solubilize and recover metabolites from the biological matrix. | Methanol/water, acetonitrile/water, methanol/chloroform/water. mdpi.comnih.gov | Choice of solvent depends on the polarity of the target metabolites. |

| Clean-up | Remove interfering substances. | Centrifugation, solid-phase extraction (SPE). nih.gov | Important for robust and reliable analytical measurements. |

| Reconstitution | Prepare the sample for analysis. | Re-suspension in a solvent compatible with the analytical platform (e.g., deuterated solvent for NMR). | Solvent choice should not interfere with the detection of target metabolites. |

Techniques for Isolation and Enrichment of Labeled Metabolites

The accurate analysis of deuterated metabolites, such as those derived from this compound, is contingent upon their effective isolation from complex biological matrices and enrichment to detectable concentrations. The choice of extraction methodology is critical, as it directly impacts the recovery and integrity of the labeled compounds. Common strategies involve liquid-liquid extraction (LLE) and solid-phase extraction (SPE), often preceded by rapid quenching of metabolic activity to preserve the in vivo metabolic snapshot.

Quenching and Cell Harvesting:

To halt enzymatic processes and prevent alterations in metabolite pools post-sampling, a rapid quenching step is essential. This is typically achieved by exposing the biological sample (e.g., cell culture, tissue) to a cold solvent, such as liquid nitrogen or cold methanol, to instantaneously stop metabolism. Following quenching, cells are harvested, and metabolites are extracted.

Liquid-Liquid Extraction (LLE):

LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For polar metabolites like acetate and its downstream products, a common approach is a biphasic extraction using a mixture of methanol, chloroform, and water. This method partitions polar metabolites into the aqueous/methanol phase, while lipids and other nonpolar molecules are sequestered in the chloroform phase. The efficiency of LLE can be influenced by the solvent ratios and the pH of the aqueous phase, which can be adjusted to optimize the recovery of specific acidic metabolites. For instance, acidification of the sample can enhance the extraction of short-chain fatty acids into the organic phase.

Another LLE method utilizes methyl tert-butyl ether (MTBE) as the organic solvent. The MTBE method has been shown to offer high extraction efficiency for a broad range of metabolites, including amino acids and organic acids. nih.gov

Solid-Phase Extraction (SPE):

SPE is a chromatographic technique used for sample preparation that isolates and concentrates analytes from a liquid sample by adsorbing them onto a solid sorbent. sigmaaldrich.com The choice of sorbent is critical and depends on the physicochemical properties of the target metabolites. For deuterated organic acids, anion exchange or reversed-phase sorbents can be employed. In anion exchange SPE, the negatively charged carboxylate groups of acetate and its metabolites bind to a positively charged sorbent. They can then be eluted with a high-salt or high-pH solution. Reversed-phase SPE retains nonpolar compounds, and while acetate itself is highly polar, derivatization can be used to increase its hydrophobicity, allowing for retention and subsequent elution with an organic solvent. Magnetic SPE, which utilizes magnetic nanoparticles as the sorbent, offers a streamlined workflow with rapid separation of the solid phase. cabidigitallibrary.org

Comparison of Extraction Methods:

The selection of an appropriate extraction method is a compromise between analyte recovery, selectivity, and the complexity of the workflow. The table below summarizes a comparison of common solvent systems used for metabolite extraction.

Table 1: Comparison of Common Solvent Systems for Metabolite Extraction

| Extraction Method | Principle | Advantages | Disadvantages | Typical Analytes Recovered |

|---|---|---|---|---|

| Methanol/Chloroform/Water | Biphasic liquid-liquid extraction | Well-established; good for broad metabolite coverage (polar and nonpolar) | Multiple steps; potential for metabolite degradation | Amino acids, organic acids, sugars, lipids |

| Methanol/Water | Monophasic liquid-liquid extraction | Simpler than biphasic methods; good recovery of polar metabolites | Less effective for nonpolar metabolites | Amino acids, organic acids, nucleotides |

| Acetonitrile/Methanol/Water | Monophasic liquid-liquid extraction | Efficient protein precipitation; good for polar metabolites | May not be suitable for all metabolite classes | Polar metabolites |

| MTBE Method | Biphasic liquid-liquid extraction | High extraction efficiency for a wide range of metabolites | Requires careful phase separation | Amino acids, peptides, nucleotides, lipids |

Research has shown that for untargeted metabolomics studies, methods like the MTBE and methanol-chloroform extractions often yield a higher number of identified and quantified metabolites. nih.gov For targeted analysis of short-chain fatty acids, derivatization followed by LLE is a common strategy to improve chromatographic behavior and detection sensitivity. frontiersin.org

Capillary Electrophoresis (CE) in Deuterated Compound Analysis

Capillary electrophoresis is a high-resolution separation technique particularly well-suited for the analysis of charged and highly polar molecules, such as the metabolites of this compound. nih.gov CE separates analytes based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio. journalofappliedbioanalysis.com This technique offers several advantages for the analysis of deuterated compounds, including high separation efficiency, minimal sample consumption, and compatibility with mass spectrometry (MS). journalofappliedbioanalysis.com

Principles of CE in Metabolomics:

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the sample extract is introduced into the capillary, and a high voltage is applied across its ends. Ions in the sample migrate towards the electrode of opposite charge at different velocities, leading to their separation. The order of migration is determined by the analytes' charge and size, as well as the electroosmotic flow (EOF), which is the bulk flow of the BGE within the capillary. journalofappliedbioanalysis.com

For the analysis of anionic metabolites like acetate and its derivatives from the Krebs cycle, the polarity of the CE system is typically reversed, and a cationic polymer-coated capillary may be used to reverse the EOF, allowing for the rapid migration of anions towards the detector. ceu.es

Coupling CE with Mass Spectrometry (CE-MS):

The coupling of CE with MS provides a powerful analytical platform for the sensitive and selective detection of deuterated metabolites. A sheath-flow or sheathless interface is used to connect the CE capillary to the MS ion source. The effluent from the capillary is mixed with a sheath liquid to provide a stable electrospray, which is necessary for ionization. Time-of-flight (TOF) mass analyzers are often paired with CE due to their fast acquisition rates, which are compatible with the narrow peaks typically generated by CE. diva-portal.org

CE-MS allows for the separation of isotopologues—molecules that differ only in their isotopic composition. This is crucial for distinguishing between the deuterated labeled metabolites and their endogenous, unlabeled counterparts. The high mass accuracy of modern mass spectrometers enables the confident identification and quantification of these labeled species.

Research Findings in Deuterated Compound Analysis by CE:

Studies have demonstrated the utility of CE-MS for the analysis of various isotopically labeled compounds. For instance, CE-MS has been successfully employed in hydrogen-deuterium exchange (HDX) studies to investigate protein conformation. nih.gov In metabolomics, CE-MS has proven effective for the quantitative analysis of charged metabolites, including organic acids, amino acids, and nucleotides. ceu.es The technique's ability to separate isomers, such as citrate (B86180) and isocitrate, is a significant advantage in metabolic pathway analysis. journalofappliedbioanalysis.com

The analytical performance of a CE-MS method is influenced by several factors, as detailed in the table below.

Table 2: Key Parameters in Capillary Electrophoresis for Deuterated Metabolite Analysis

| Parameter | Description | Impact on Analysis | Typical Conditions for Organic Acid Analysis |

|---|---|---|---|

| Background Electrolyte (BGE) | The conductive medium filling the capillary. Its pH and composition determine the charge of the analytes and the electroosmotic flow. | Affects separation selectivity and resolution. | Ammonium acetate or formate (B1220265) buffers at alkaline pH (e.g., pH 8.5) for anionic separation. nih.gov |

| Capillary Coating | The inner surface of the fused-silica capillary can be coated to modify the electroosmotic flow or reduce analyte adsorption. | Improves peak shape and reproducibility. | Polyvinyl alcohol or other cationic polymer coatings to reverse EOF for anion analysis. mdpi.com |

| Applied Voltage | The electric field strength across the capillary. | Higher voltages lead to faster separations but can generate Joule heating, which may degrade resolution. | 25-30 kV. nih.gov |

| Injection Mode | The method of introducing the sample into the capillary (e.g., hydrodynamic or electrokinetic). | Affects the amount of sample analyzed and can introduce bias based on analyte mobility. | Hydrodynamic injection. |

| Detection Mode | The method used to detect the separated analytes (e.g., UV-Vis, mass spectrometry). | MS provides high sensitivity and selectivity for labeled compounds. | Negative ion mode electrospray ionization mass spectrometry (ESI-MS). nih.gov |

By optimizing these parameters, CE-MS can provide a robust and sensitive method for tracking the metabolic fate of this compound, offering valuable insights into cellular metabolism.

Research Applications of Sodium Acetate D3 in Biochemical Pathway Elucidation

Elucidation of Tricarboxylic Acid (TCA) Cycle Activity and Intermediates

The TCA cycle is a central hub of cellular metabolism, and understanding its dynamics is crucial. Sodium acetate-d3 provides a powerful tool to probe this cycle's activity and the flow of metabolites in real-time.

Tracing Acetate (B1210297) Entry and Turnover within the TCA Cycle

This compound ([²H₃]Na-acetate) serves as an excellent tracer for monitoring the entry and metabolism of acetate within the tricarboxylic acid (TCA) cycle. nih.govmetsol.com Once it enters a cell, this compound is converted into deuterated acetyl-CoA (acetyl-CoA-d3). escholarship.org This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). researchgate.net The use of deuterium (B1214612) metabolic imaging (DMI) allows for the non-invasive tracking of this process. nih.govmetsol.com

As the labeled acetyl-CoA is processed through the cycle, the deuterium atoms are systematically transferred or lost at specific enzymatic steps. For instance, one deuterium atom can be lost during the conversion of acetyl-CoA to citrate. jci.orgbiorxiv.org Subsequent steps, such as the conversion of succinate (B1194679) to fumarate (B1241708) and malate (B86768) to oxaloacetate, can lead to the loss of the remaining deuterium atoms to the body's water pool. jci.orgbiorxiv.org By monitoring the appearance of deuterium in various TCA cycle intermediates and their downstream products, researchers can map the flow of acetate through the cycle.

A key application is the measurement of labeled downstream metabolites like glutamate (B1630785) and glutamine (often measured together as Glx). metsol.com The exchange between the TCA cycle intermediate α-ketoglutarate and glutamate allows the deuterium label to be incorporated into the Glx pool. metsol.combiorxiv.org The detection of labeled Glx provides direct evidence of acetate breakdown and its flux through the TCA cycle. nih.govmetsol.com Studies have successfully used this compound infusion followed by techniques like DMI to observe the emergence of a deuterated Glx peak in the liver, confirming the viability of this method for tracking substrate flux through the TCA cycle in vivo. metsol.com

Quantification of Anaplerotic and Cataplerotic Contributions

Anaplerosis, the replenishment of TCA cycle intermediates, and cataplerosis, the removal of these intermediates for biosynthesis, are critical for maintaining cycle homeostasis. nih.gov While 13C-labeled substrates are more commonly cited for precise flux quantification, the principles of isotope dilution and tracing with this compound can provide qualitative and semi-quantitative insights into these processes.

The rate of TCA cycle turnover relative to the rates of anaplerosis can be inferred by analyzing the dilution of the isotopic label in cycle intermediates. oup.com When this compound enters the cycle as acetyl-CoA-d3, it labels the initial pool of citrate. If anaplerotic pathways are highly active, they will feed unlabeled intermediates (e.g., pyruvate (B1213749) converting to oxaloacetate, or glutamate converting to α-ketoglutarate) into the cycle. This influx of unlabeled molecules dilutes the deuterium enrichment of the TCA cycle intermediates downstream of the entry point. oup.complos.org

Conversely, cataplerotic flux, which draws intermediates out of the cycle for pathways like gluconeogenesis or amino acid synthesis, can also be assessed. nih.govnih.gov By measuring the rate at which the deuterium label appears in biosynthetic products derived from TCA cycle intermediates, one can estimate the rate of their removal from the cycle. For example, tracking the appearance of deuterated glucose (via gluconeogenesis from labeled oxaloacetate) or specific amino acids can indicate cataplerotic activity. Although less direct than carbon-based tracing for quantifying absolute fluxes, this compound provides valuable data on the relative activity of these filling and emptying pathways, revealing how cells adapt to different metabolic demands. nih.gov

Investigations into Lipid Metabolism and Fatty Acid Synthesis

Acetate is a fundamental building block for lipids. This compound is therefore an invaluable tool for studying the synthesis and disposition of fatty acids and other lipids, particularly in the liver.

De Novo Lipogenesis and Acetate Incorporation into Lipids

De novo lipogenesis (DNL) is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, with acetyl-CoA being the primary building block. This compound is used to trace the contribution of acetate to this process. nih.govjci.org After entering the cytosol, acetate is converted to acetyl-CoA, which is then available for fatty acid synthesis. jci.org

Stable isotope tracing studies have utilized intravenous infusions of sodium [d3]-acetate to directly measure the role of acetate as a substrate for hepatic DNL. nih.gov In one such study, researchers observed a direct correlation between the rate of appearance of acetate in the circulation and the rate of DNL, demonstrating that circulating acetate is indeed a substrate for the synthesis of new fatty acids in the liver. nih.gov This connection is particularly relevant in understanding metabolic conditions like obesity, where the gut microbiota can be a significant source of acetate from carbohydrate fermentation. nih.gov

By using mass spectrometry to analyze lipids extracted from plasma or tissues after administration of this compound, researchers can quantify the amount of deuterium incorporated into newly synthesized fatty acids like palmitate. researchgate.netnih.gov This provides a direct measure of the rate and contribution of acetate-fueled DNL. Such studies have shown that in conditions of metabolic disease, the fate of acetate can be shifted; for instance, in obese subjects, a larger proportion of acetate may be directed towards fatty acid synthesis compared to oxidation. nih.gov

Hepatic Lipid Disposition and Metabolic Adaptations

This compound is instrumental in studying how the liver handles lipids under various physiological and pathological conditions, such as non-alcoholic fatty liver disease (NAFLD). metsol.comresearchgate.net Elevated hepatic acetate levels, often linked to high-calorie diets, are considered a key factor in the development of obesity and metabolic syndrome. metsol.comoup.com

Research in animal models has shown that sodium acetate can influence hepatic lipid accumulation. biorxiv.org For example, in studies on fish fed high-lipid diets, supplementation with sodium acetate helped alleviate the deposition of lipids in the liver. biorxiv.org In diabetic rat models, sodium acetate administration was found to attenuate hepatic lipid dysregulation and associated liver injury.

Using this compound as a tracer allows for a dynamic view of these processes. Studies have employed deuterium metabolic imaging (DMI) after infusion of this compound to compare liver metabolism in lean versus fatty livers. metsol.com Such research can reveal differences in how acetate is taken up and partitioned between oxidative pathways (TCA cycle) and biosynthetic pathways (lipid synthesis) in healthy versus diseased states. metsol.com For instance, one study found similar intrahepatic acetate uptake in both lean and fatty liver models but was able to trace its subsequent metabolic breakdown into downstream products, offering a window into the metabolic adaptations that occur in fatty liver disease. metsol.com

Crosstalk between Acetate Metabolism, Glucose, and Amino Acid Pathways

Metabolic pathways are highly interconnected. This compound helps to unravel the complex crosstalk between acetate metabolism and the processing of other major nutrients like glucose and amino acids. Acetate, derived from sources like the gut microbiome or cellular metabolism, can significantly influence how these other nutrients are utilized. researchgate.netnih.gov

When both glucose and acetate are available, cells must regulate their entry into the central carbon metabolism. Studies in various organisms have shown that the presence of sodium acetate can alter glucose utilization. For example, in some microalgae, sodium acetate was found to limit glucose consumption while promoting the accumulation of fatty acids. This suggests a metabolic switch where acetate is prioritized for lipogenesis over glucose-fueled pathways. Furthermore, de novo acetate production can be directly coupled to glucose metabolism; under conditions of high glucose, pyruvate can be converted to acetate, which can then be used to supply acetyl-CoA pools, especially when mitochondrial function is impaired. nih.gov

The connection to amino acid metabolism is also significant. The carbon backbone of acetate, traced with this compound, can be incorporated into the non-essential amino acids. This occurs via the TCA cycle, where labeled intermediates like α-ketoglutarate and oxaloacetate can be converted into glutamate and aspartate, respectively. By tracking the deuterium label from acetate-d3 into the amino acid pool, researchers can confirm the synthesis of these amino acids and study the integration of carbon, nitrogen, and energy metabolism.

Epigenetic Regulation through Acetate-Derived Protein Acetylation

This compound, a stable isotope-labeled version of sodium acetate, serves as a powerful tracer in metabolic studies. Its use has been particularly insightful in the field of epigenetics, where the acetylation of proteins, especially histones, plays a crucial role in regulating gene expression. The deuterium-labeled acetyl group allows researchers to track the journey of acetate from an external source to its final destination on a protein, providing a clear picture of the metabolic pathways involved.

Role of Acetyl-CoA Synthetase 2 (ACSS2) in Histone Acetylation

Acetyl-CoA Synthetase 2 (ACSS2) is a key metabolic enzyme that converts acetate into acetyl-coenzyme A (acetyl-CoA), the essential donor molecule for acetylation reactions. nih.govresearchgate.net Research has shown that ACSS2 can translocate to the cell nucleus, where it generates a local pool of acetyl-CoA specifically for histone acetylation. nih.govbiorxiv.org This process links cellular metabolic states directly to the epigenetic regulation of gene expression. nih.gov

The use of this compound (d3-acetate) has been instrumental in confirming the direct role of ACSS2 in this process. Studies in mice have shown that when d3-acetate is administered, the deuterium label is rapidly incorporated into histone acetylation in the brain. biorxiv.orgnih.gov This demonstrates that externally supplied acetate can be used to fuel epigenetic modifications. Crucially, in animal models where ACSS2 expression is knocked down, the incorporation of the deuterium label from acetate into histones is significantly reduced or prevented. nih.govgoogle.com This finding provides direct evidence that ACSS2 is the critical enzyme responsible for activating acetate for the purpose of histone acetylation in the nucleus. researchgate.netnih.gov

Furthermore, in vitro experiments using synthetic histone peptides with deuterated acetyl groups have revealed that ACSS2 can also recapture acetate released from histones by histone deacetylases (HDACs). nih.govresearchgate.net This recycled acetate is then converted back into acetyl-CoA, which can be used to acetylate other histone sites, suggesting a mechanism for the local transfer and maintenance of histone acetylation marks. nih.govresearchgate.net This ACSS2-mediated recycling is particularly important for maintaining histone acetylation during periods of metabolic stress, such as glucose deprivation. nih.gov

Dynamic Nature of Acetate Labeling in Chromatin Modifications

Histone acetylation is not a static mark; rather, it is a highly dynamic process with rapid turnover, reflecting a constant balance between the activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). belairheightsop.netresearchgate.net this compound has been a valuable tool for quantifying the kinetics of this process in vivo.

When researchers administer d3-acetate to mice, they can track the rate of appearance and disappearance of the deuterium-labeled acetyl groups on histones using mass spectrometry. biorxiv.orgnih.gov These stable isotope labeling experiments have revealed that the incorporation of acetate into brain histone acetylation is remarkably swift. Peak labeling is often observed as early as 30 minutes after injection, followed by a decline back to baseline levels within a few hours. biorxiv.orgnih.gov This rapid flux demonstrates a high turnover rate for histone acetylation and underscores the dynamic nature of these chromatin modifications. nih.gov The transient labeling indicates that acetyl groups are continuously being added and removed, allowing the cell to rapidly adjust its gene expression patterns in response to metabolic signals and environmental changes. nih.govescholarship.org This dynamic equilibrium is essential for cellular processes that require swift transcriptional responses, such as learning and memory. nih.gov

Studies of Microbial Carbon Metabolism and Pathways

This compound is an effective tracer for elucidating carbon metabolism in microbial communities. By supplying deuterated acetate as a carbon source, scientists can follow the path of the deuterium label through various metabolic networks, identifying active pathways and the organisms utilizing them.

Interestingly, the specific labeling patterns of the metabolites were consistent with the activity of a Si-citrate synthase, which contradicted the genomic data of K. stuttgartiensis that suggested the presence of a Re-citrate synthase. oup.com This discrepancy, along with other evidence, led the researchers to conclude that the acetate was not being metabolized by the anammox bacterium itself, but rather by a different, low-abundance microorganism within the bioreactor's side population. oup.com This study highlights the power of stable isotope tracing with compounds like this compound to not only identify active metabolic pathways but also to differentiate the metabolic activities of individual members within a complex microbial community.

Characterization of Myocardial Energy Substrate Utilization

The heart is a metabolically flexible organ that can use various substrates for energy, including fatty acids, glucose, and acetate. ahajournals.orgfrontiersin.org Understanding which substrates the heart prefers under different physiological and pathological conditions is crucial for cardiology. This compound, when used with non-invasive imaging techniques like deuterium magnetic resonance spectroscopic imaging (DMRSI), allows for real-time assessment of myocardial metabolism. nih.govnih.govresearchgate.net

Researchers have conducted pilot studies using DMRSI to monitor the metabolic fate of deuterated acetate in rat hearts. nih.gov In these experiments, an infusion of this compound leads to the production of deuterated downstream metabolites, primarily deuterated glutamate and glutamine (collectively termed Glx). nih.govnih.gov The rate at which the deuterated Glx signal appears and turns over directly reflects the activity of the myocardial TCA cycle, a central hub of energy metabolism. nih.gov

A key finding from these studies was a comparison between infusions of deuterated acetate and deuterated glucose. The results showed that the isotopic turnover rate of deuterated Glx was significantly higher when acetate was supplied compared to when glucose was the substrate. nih.gov This demonstrates that the healthy adult heart has a preference for acetate over glucose as a fuel source to power the TCA cycle and produce ATP. nih.govnih.gov These findings showcase the utility of this compound as a probe for non-invasively characterizing myocardial energy substrate preference and assessing cardiac metabolic activity in vivo. nih.gov

Sodium Acetate D3 in Disease Pathophysiology and Biomarker Discovery

Metabolic Disorders and Hepatic Dysfunction

Elevated levels of acetate (B1210297) are increasingly recognized as a key factor in the development of obesity and metabolic syndrome. nih.govnih.gov Sodium acetate-d3 is utilized to trace the metabolic pathways of acetate in the liver, providing insights into the etiology and progression of hepatic disorders.

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver, which can progress to more severe conditions like non-alcoholic steatohepatitis (NASH), cirrhosis, and liver cancer. The metabolism of acetate is closely linked to hepatic lipid synthesis and energy expenditure.

Studies using this compound with 3D deuterium (B1214612) metabolic imaging (DMI) in rat models of diet-induced fatty liver have demonstrated the feasibility of tracking the breakdown of acetate via the tricarboxylic acid (TCA) cycle. nih.gov Researchers observed the emergence of deuterated glutamine/glutamate (B1630785) (Glx) as a downstream metabolic product, indicating acetate's entry into the TCA cycle. nih.govnih.govbohrium.comresearchgate.netmeduniwien.ac.at Interestingly, one study found no significant difference in the intrahepatic uptake of acetate between lean and fatty liver rat models, suggesting that the downstream processing of acetate might be more critically altered in NAFLD. nih.govbohrium.comresearchgate.net

| Parameter | Fatty Liver (FL) Model | Lean Control | P-value | Source |

|---|---|---|---|---|

| Intrahepatic Acetate Uptake (AUC, mM·min⁻¹) | 717.9 ± 131.1 | 605.1 ± 119.9 | 0.62 | nih.govbohrium.comresearchgate.net |

| Glutamine/Glutamate (Glx) Production (AUC, mM·min⁻¹) | 113.6 ± 23.8 | 136.7 ± 41.7 | 0.68 | nih.govresearchgate.net |

Obesity and the associated metabolic syndrome are linked to alterations in energy metabolism, where acetate plays a significant role as a substrate for lipid synthesis. unl.edu Studies in obese mice have shown that acetate administration can promote body weight gain and food intake in a dose-dependent manner. mdpi.com Furthermore, acetate has been found to regulate the expression of genes involved in lipid metabolism, such as PPAR-γ, C/EBP-α, and FAS, thereby promoting lipid deposition. mdpi.comnih.gov

Research has also investigated the systemic levels of acetate in human subjects with obesity and diabetes. One pilot cross-sectional study found progressively increasing levels of systemic acetate from lean to obese and then to untreated obese diabetic individuals. jofem.orgjofem.org These findings suggest that circulating acetate could be a potential biomarker for the different stages of metabolic disease. jofem.org

| Group | Fasting Serum Acetate (µM) | Source |

|---|---|---|

| Lean | 67 ± 37 | jofem.orgjofem.org |

| Obese | 151 ± 81 | jofem.orgjofem.org |

| Untreated Obese Diabetic | 365 ± 111 | jofem.orgjofem.org |

| Treated Obese Diabetic | 172 ± 163 | jofem.orgjofem.org |

Neurobiological Research and Brain Metabolism

Acetate is a known energy substrate for the brain, particularly for astrocytes. The use of labeled acetate, including this compound, has been pivotal in studying brain energy metabolism and its alterations in various neurological contexts.

Studies using isotopically labeled acetate have been crucial for understanding the compartmentalization of brain metabolism between astrocytes and neurons. nih.gov Acetate is preferentially taken up and metabolized by astrocytes, where it enters the astrocytic TCA cycle. nih.gov Research in rats using [2-¹³C]acetate has allowed for the quantification of acetate transport and utilization rates in the brain. nih.gov These studies have provided valuable data on the kinetics of acetate metabolism, revealing a transport Tmax of 1.3 ± 0.3 µmol/g/min and a utilization Vmax of 0.14 ± 0.02 µmol/g/min. nih.gov Such quantitative data are essential for building accurate models of brain energy metabolism.

| Kinetic Parameter | Value | Source |

|---|---|---|

| Acetate Transport Tmax | 1.3 ± 0.3 µmol/g/min | nih.gov |

| Acetate Transport Kt | 27 ± 2 mmol/L | nih.gov |

| Acetate Utilization Vmax | 0.14 ± 0.02 µmol/g/min | nih.gov |

| Acetate Utilization KM | 0.17 ± 0.24 mmol/L | nih.gov |

| Astrocytic TCA Cycle Flux | 0.35 ± 0.05 µmol/g/min | nih.gov |

| Neuronal TCA Cycle Flux | 1.41 ± 0.11 µmol/g/min | nih.gov |

Chronic alcohol consumption leads to widespread changes in gene expression in the brain, which are thought to contribute to alcohol use disorder. nih.gov A significant portion of these changes are mediated by epigenetic modifications, such as histone acetylation. The metabolism of ethanol (B145695) in the liver produces acetate, which can then travel to the brain and serve as a precursor for acetyl-CoA, the substrate for histone acetyltransferases.

Using deuterated ethanol and acetate (d3-acetate), researchers have demonstrated that alcohol metabolism directly contributes to histone acetylation in the brain. nih.govwustl.edu In mice, intraperitoneally injected d3-acetate led to rapid label incorporation into brain histone acetylation, with the relative labeling being highest at 30 minutes post-injection. nih.gov This research provides a direct link between a metabolic byproduct of alcohol and the epigenetic regulation of gene expression in the brain, offering a potential mechanism for the long-term effects of alcohol on brain function and behavior. nih.govwustl.edu Studies in rat hepatocytes have also shown that ethanol exposure increases histone H3 lysine (B10760008) 9 acetylation (H3K9Ac), an effect that is largely dependent on the production of acetate. nih.gov

Cancer Metabolism Reprogramming and Therapeutic Targets

Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation and survival. bohrium.com Acetate has emerged as a crucial metabolite in this process, particularly under conditions of metabolic stress such as hypoxia.